molecular formula C18H18N4O2 B11473111 5-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

5-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B11473111
M. Wt: 322.4 g/mol
InChI Key: DBWSAYUVIMWWJL-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of pyridopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the core structure.

    Attachment of the pyrrolidine ring: This can be done through a substitution reaction where the pyrrolidine ring is attached to the core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions might target the pyridopyrimidine core or the methoxyphenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridopyrimidine derivatives: These include compounds with similar core structures but different substituents.

    Phenylpyrrolidine derivatives: Compounds with a phenyl group attached to a pyrrolidine ring.

Uniqueness

5-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N4O2/c1-24-13-6-4-12(5-7-13)14-8-9-19-16-15(14)17(23)21-18(20-16)22-10-2-3-11-22/h4-9H,2-3,10-11H2,1H3,(H,19,20,21,23)

InChI Key

DBWSAYUVIMWWJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCC4

Origin of Product

United States

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